molecular formula C19H26N6O3 B3466871 2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine

2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B3466871
M. Wt: 386.4 g/mol
InChI Key: YAYSMXCEMWNHFK-UHFFFAOYSA-N
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Description

2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with methoxy, piperazine, and morpholine groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The methoxy, piperazine, and morpholine groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The piperazine and morpholine groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
  • 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate

Uniqueness

Compared to similar compounds, 2-Methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[4-methoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-26-16-5-3-15(4-6-16)23-7-9-24(10-8-23)17-20-18(22-19(21-17)27-2)25-11-13-28-14-12-25/h3-6H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYSMXCEMWNHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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